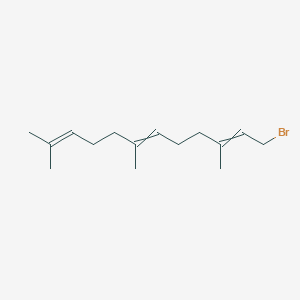

Farnesyl bromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H25Br |

|---|---|

Molekulargewicht |

285.26 g/mol |

IUPAC-Name |

1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |

InChI |

InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |

InChI-Schlüssel |

FOFMBFMTJFSEEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCBr)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Farnesyl Bromide: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesyl bromide is a pivotal research tool in the study of protein prenylation, a critical post-translational modification essential for the function of numerous signaling proteins, most notably those in the Ras superfamily. Its primary mechanism of action in a research context is as a synthetic precursor for the preparation of farnesylated molecules, which are instrumental in elucidating the intricacies of enzyme kinetics and cellular signaling pathways. While not typically employed as a direct therapeutic inhibitor, its chemical properties and relationship to farnesyl pyrophosphate provide profound insights into the inhibition of farnesyltransferase (FTase), a key enzyme in oncogenic signaling cascades. This guide details the biochemical basis of this compound's utility, its role in understanding the inhibition of protein farnesylation, relevant signaling pathways, and detailed experimental protocols.

The Core Mechanism: Inhibition of Protein Farnesylation

The central role of this compound in cellular and biochemical studies revolves around the process of protein farnesylation. This is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CaaX" box motif of a target protein.[1] This reaction is catalyzed by the enzyme farnesyltransferase (FTase), which transfers the farnesyl group from farnesyl pyrophosphate (FPP).[1]

Farnesylation is crucial for the proper subcellular localization and function of many key signaling proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[2][3] By anchoring these proteins to the cell membrane, farnesylation facilitates their interaction with downstream effectors, thereby enabling signal transduction that governs cell proliferation, differentiation, and survival.[4]

This compound, as a stable analog of the reactive FPP, is primarily used to synthetically farnesylate peptides and other molecules in vitro.[5][6] These synthetic farnesylated molecules are invaluable for:

-

Studying Enzyme Kinetics: Serving as substrates or substrate analogs to probe the active site of FTase and other enzymes involved in the prenylation pathway.[1]

-

Investigating Downstream Signaling: Elucidating the functional consequences of farnesylation on protein-protein interactions and the activation of signaling cascades.[1]

-

Developing Farnesyltransferase Inhibitors (FTIs): Acting as a structural template and synthetic precursor for the development of novel FTIs, a class of anti-cancer agents.[1][7]

While not a classical enzyme inhibitor in the therapeutic sense, the introduction of this compound or its derivatives into cellular or biochemical assays can competitively or alkylatingly interfere with the normal farnesylation process, thereby providing a model for the effects of FTase inhibition.

Signaling Pathways Modulated by Farnesylation Inhibition

The most well-characterized signaling pathway affected by the inhibition of farnesylation is the Ras-MAPK pathway, which is frequently hyperactivated in human cancers due to mutations in Ras genes.[2][8]

The Ras-MAPK Signaling Cascade

Oncogenic Ras proteins are constitutively active, leading to uncontrolled cell growth and proliferation.[2] Their function is critically dependent on farnesylation for membrane localization.[4] Inhibition of FTase prevents this localization, effectively abrogating the ability of Ras to activate its downstream effectors, such as Raf, MEK, and ERK.[2][8]

Caption: The Ras-MAPK Signaling Pathway and the Point of Inhibition.

The Role of Rho Proteins

While Ras has been the primary focus, other proteins, such as those in the Rho family of GTPases (e.g., RhoB), are also farnesylated.[9][10] The inhibition of RhoB farnesylation has been shown to contribute to the anti-tumor effects of FTIs.[11] Interestingly, when farnesylation is blocked, some proteins, including RhoB, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I).[9] This geranylgeranylated form of RhoB (RhoB-GG) appears to have growth-inhibitory and pro-apoptotic functions, in contrast to the growth-promoting role of farnesylated RhoB.[9] This dual effect on Ras and Rho pathways highlights the complex cellular response to FTase inhibition.

Quantitative Data on Farnesyltransferase Inhibition

While this compound is an essential tool for studying farnesylation, it is not typically used as a direct, selective inhibitor in quantitative studies. Instead, more potent and specific Farnesyltransferase Inhibitors (FTIs) have been developed and characterized. The table below presents IC50 values for several well-characterized FTIs to provide a quantitative context for the potency of FTase inhibition.

| Inhibitor | Target(s) | IC50 (nM) | Target Organism/Enzyme | Reference(s) |

| Tipifarnib (R115777) | FTase | 0.86 | Human FTase | [12] |

| Lonafarnib (SCH66336) | H-Ras FTase | 1.9 | Recombinant Human | [12] |

| K-Ras FTase | 5.2 | Recombinant Human | [12] | |

| N-Ras FTase | 2.8 | Recombinant Human | [12] | |

| FTI-2153 | FTase | 1.4 | Recombinant | [12] |

| L-778,123 | FPTase, GGPTase-I | 2 (FPTase), 98 (GGPTase-I) | Not Specified | [12] |

| CP-609,754 | H-Ras Farnesylation | 0.57 ng/mL | Recombinant Human | [12] |

| K-Ras Farnesylation | 46 ng/mL | Recombinant Human | [12] |

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorimetric Method)

This protocol is adapted from commercially available kits and provides a method for measuring FTase activity and screening for inhibitors.[13][14][15]

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in a change in its fluorescence, which can be monitored over time.

Materials:

-

Purified Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well or 384-well black microplate

-

Fluorescence plate reader (Excitation ~340 nm, Emission ~550 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer. Prepare serial dilutions of this compound or the test inhibitor in assay buffer, ensuring the final DMSO concentration is low (<1%).

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the test inhibitor (or vehicle control).

-

Add the FTase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.

-

-

Data Acquisition: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

-

Caption: Workflow for In Vitro Farnesyltransferase Activity Assay.

Cellular Assay for Farnesylation Inhibition (Western Blot)

This protocol describes how to detect the inhibition of farnesylation in cultured cells by observing the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2 or prelamin A.[5][16]

Principle: Non-farnesylated proteins migrate more slowly on an SDS-PAGE gel than their farnesylated counterparts. Treatment of cells with an FTase inhibitor leads to the accumulation of the unprocessed, non-farnesylated form of the protein, which can be detected as a band with a higher apparent molecular weight.

Materials:

-

Cell line expressing the target protein (e.g., HeLa, NIH 3T3)

-

Cell culture medium and supplements

-

This compound or test inhibitor (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the target protein (e.g., anti-HDJ-2 or anti-Lamin A/C)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor (and a vehicle control) for 24-48 hours.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Collect the protein lysates and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Prepare samples with Laemmli buffer and denature by boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Analyze the bands. In the inhibitor-treated lanes, an upper band (unprocessed, non-farnesylated protein) should appear or increase in intensity, while the lower band (processed, farnesylated protein) may decrease.[5]

-

Caption: Workflow for Cellular Farnesylation Inhibition Assay.

This compound as an Alkylating Agent

Beyond its role as a substrate analog, the chemical structure of this compound, specifically the presence of a bromide leaving group, suggests it can act as an alkylating agent.[17] This means it can covalently modify nucleophilic residues, such as the cysteine in the FTase active site or in the CaaX motif of substrate proteins, through a nucleophilic substitution reaction. While this mechanism is less explored in the context of its biological effects compared to its role in synthesis, it represents a potential direct inhibitory action. This alkylating potential is a key feature that makes it a useful reagent for chemical biology applications, such as the synthesis of probes to covalently label proteins.[18]

Conclusion

This compound is an indispensable tool for researchers in the fields of cell biology, oncology, and drug discovery. Its primary mechanism of action in a research setting is to serve as a stable and reactive precursor for the synthesis of farnesylated molecules. These molecules are critical for studying the enzymes of the prenylation pathway, dissecting the Ras and Rho signaling cascades, and developing novel farnesyltransferase inhibitors. While not a therapeutic agent itself, the study of this compound and its derivatives has been fundamental to our understanding of protein farnesylation and its crucial role in cellular function and disease, paving the way for the development of targeted cancer therapies.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyltransferase inhibitors alter the prenylation and growth-stimulating function of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Farnesyltransferase inhibitors define a role for RhoB in controlling neoplastic pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. benchchem.com [benchchem.com]

- 17. (E,E)-Farnesyl Bromide, 28290-41-7 | BroadPharm [broadpharm.com]

- 18. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Farnesyl Bromide: A Technical Guide to its Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl bromide is a synthetically valuable organic compound that serves as a crucial tool in the study of protein prenylation, a vital post-translational modification implicated in numerous cellular processes and disease states, including cancer. This technical guide provides an in-depth overview of the chemical properties, isomeric structures, and experimental applications of this compound, with a focus on its role in understanding and targeting protein farnesyltransferase.

Chemical Properties and Structure

This compound (C₁₅H₂₅Br) is a brominated derivative of farnesol, a 15-carbon isoprenoid alcohol. Its chemical properties are summarized in the table below. The molecule exists as several geometric isomers due to the presence of two internal double bonds. The most common and biologically relevant isomer is the (E,E)-isomer, also referred to as trans,trans-farnesyl bromide.[1][2] Commercially available this compound may also be sold as a mixture of isomers.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅Br | [1] |

| Molecular Weight | 285.26 g/mol | [1] |

| Boiling Point | 100-110 °C at 15 mmHg | [2] |

| Density | 1.052 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.509 | [2] |

| Solubility | Soluble in organic solvents such as THF and diethyl ether. | [3] |

| Appearance | Light yellow oil | [3] |

| Storage Temperature | 2-8°C | [2] |

The structure of this compound consists of a 12-carbon chain with three methyl groups at positions 3, 7, and 11, and a bromine atom attached to the first carbon. The double bonds are located at positions 2, 6, and 10. The isomeric forms are determined by the configuration of the substituents around the C2-C3 and C6-C7 double bonds.

Experimental Protocols

Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol

This protocol describes a common method for the synthesis of (E,E)-farnesyl bromide from (E,E)-farnesol.[3]

Materials:

-

(E,E)-Farnesol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Lithium bromide (LiBr)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dry ice/acetonitrile bath

-

Ice bath

-

Round-bottom flask, magnetic stirrer, syringes, and other standard laboratory glassware.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (E,E)-farnesol in anhydrous THF.

-

Cool the solution to -45 °C using a dry ice/acetonitrile bath.

-

Slowly add methanesulfonyl chloride via syringe, followed by the dropwise addition of triethylamine. A white precipitate will form.

-

Stir the suspension at -45 °C for 45 minutes.

-

In a separate flask, prepare a solution of lithium bromide in THF at room temperature.

-

Add the lithium bromide solution to the reaction mixture via cannula.

-

Remove the cooling bath and allow the mixture to warm to 0 °C in an ice bath. Stir for 1 hour.

-

Pour the reaction mixture into ice water and extract the aqueous layer with cold diethyl ether.

-

Combine the organic extracts and wash sequentially with ice-cold saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (E,E)-farnesyl bromide as a light yellow oil. The product is often used in subsequent steps without further purification.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

For applications requiring high purity, this compound can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

In Vitro Protein Farnesyltransferase Assay

This assay measures the activity of farnesyltransferase (FTase) by detecting the incorporation of a farnesyl group from farnesyl pyrophosphate (FPP) onto a protein or peptide substrate.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

A protein or peptide substrate with a C-terminal CAAX box (e.g., a fluorescently labeled peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the protein/peptide substrate, and the FTase enzyme in a microplate well.

-

Initiate the reaction by adding FPP to the mixture.

-

Incubate the plate at 37 °C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a solution containing EDTA).

-

Measure the farnesylation of the substrate. If a fluorescently labeled peptide is used, farnesylation can be detected by a change in fluorescence polarization or intensity.

-

To test for inhibition, pre-incubate the FTase with a potential inhibitor before adding FPP.

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and the Role of Farnesylation

The Ras proteins are a family of small GTPases that play a central role in signal transduction pathways that control cell growth, differentiation, and survival. For Ras proteins to be functional, they must undergo a series of post-translational modifications, with farnesylation being the initial and critical step. This modification is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal "CAAX box" motif of the Ras protein. This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effector proteins and subsequent signal propagation.

References

Synthesis of Farnesyl Bromide from Farnesol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established methodologies for the synthesis of farnesyl bromide from its precursor, farnesol (B120207). This compound is a crucial intermediate in the synthesis of various biologically active molecules, including farnesyltransferase inhibitors and other potential therapeutic agents. This document details two distinct and reliable synthetic protocols, presenting quantitative data in a structured format and illustrating the experimental workflows and chemical transformations through detailed diagrams.

Comparative Analysis of Synthetic Methodologies

Two primary methods for the conversion of farnesol to this compound are highlighted in this guide: the use of phosphorus tribromide (PBr₃) and a two-step, one-pot procedure involving methanesulfonyl chloride and lithium bromide. The choice of method may depend on factors such as desired stereochemical retention, available reagents, and sensitivity of the starting material to acidic conditions.

| Parameter | Method 1: Phosphorus Tribromide | Method 2: Mesyl Chloride & Lithium Bromide |

| Starting Material | Nerolidol (cis:trans= 40:60), an isomer of farnesol[1] | (E,E)-Farnesol[2] |

| Reagents | Phosphorus tribromide, Pyridine (B92270), Diethyl ether[1] | Methanesulfonyl chloride, Triethylamine (B128534), Lithium bromide, Tetrahydrofuran (THF)[2] |

| Reaction Temperature | -10°C to -5°C[1] | -47°C to 0°C[2] |

| Reaction Time | 12 hours[1] | Not explicitly stated, but involves sequential additions and stirring periods.[2] |

| Yield | 760 g of crude this compound from 666 g of nerolidol[1] | 11.6 g of crude this compound from 10.0 g of (E,E)-farnesol[2] |

| Purification | The product was used without further purification[1] | The product was used in the next step without purification[2] |

| Key Considerations | The reaction is performed at low temperatures to control reactivity. Pyridine is used to neutralize the HBr byproduct.[1] | This two-step, one-pot procedure is designed to retain the E,E-geometry of the starting farnesol.[3] |

Experimental Protocols

Method 1: Synthesis of this compound using Phosphorus Tribromide

This protocol is adapted from a procedure reported by G. Pala et al.[1].

Materials:

-

Nerolidol (cis:trans= 40:60): 666 g

-

Diethyl ether: 2000 ml

-

Pyridine: 20 ml

-

Phosphorus tribromide: 300 g

-

Water

-

Sodium bicarbonate

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A mixture of 666 g of nerolidol, 2000 ml of diethyl ether, and 20 ml of pyridine is cooled to a temperature between -10°C and -5°C.[1]

-

At this temperature, 300 g of phosphorus tribromide is added dropwise to the mixture.[1]

-

The reaction mixture is then stirred for an additional 12 hours at the same temperature to ensure the completion of the reaction.[1]

-

After the reaction is complete, the mixture is poured into water and neutralized with sodium bicarbonate.[1]

-

The ether layer is separated, washed with water, and subsequently dried over anhydrous sodium sulfate.[1]

-

The solvent is removed by distillation under vacuum at room temperature, yielding 760 g of this compound as an orange-colored oil with an irritating odor.[1]

-

Due to its relative instability, the product should be used immediately in the subsequent reaction or stored in a cold place.[1]

Method 2: Synthesis of (E,E)-Farnesyl Bromide using Methanesulfonyl Chloride and Lithium Bromide

This protocol is a two-step, one-pot procedure that preserves the stereochemistry of the starting material.[2][3]

Materials:

-

(E,E)-Farnesol: 10.0 g (45.0 mmol)[2]

-

Anhydrous Tetrahydrofuran (THF): 150 ml + 50 ml[2]

-

Methanesulfonyl chloride: 6.70 g (4.53 ml, 58.5 mmol)[2]

-

Triethylamine: 9.10 g (12.6 ml, 89.9 mmol)[2]

-

Lithium bromide: 15.6 g (180 mmol)[2]

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)[2]

Procedure:

-

In a flame-dried, 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, dissolve 10.0 g (45.0 mmol) of (E,E)-farnesol in 150 mL of anhydrous THF.[2]

-

Cool the solution in a dry ice/acetonitrile bath to a temperature between -47°C and -45°C.[2]

-

Add 6.70 g (58.5 mmol) of methanesulfonyl chloride via syringe over 5 minutes.[2]

-

Subsequently, add 9.10 g (89.9 mmol) of triethylamine via syringe over 5 minutes, which will result in the precipitation of a white solid.[2]

-

Stir the resulting suspension at -45°C to -47°C for 45 minutes.[2]

-

In a separate flask, prepare a room temperature solution of 15.6 g (180 mmol) of lithium bromide in 50 mL of THF.[2]

-

Add the lithium bromide solution to the reaction mixture via cannula transfer over 5 minutes.[2]

-

After the addition, remove the cooling bath and allow the mixture to warm to 0°C in an ice-water bath, and stir for 1 hour.[2]

-

Pour the reaction mixture into 300 mL of ice water.[2]

-

Separate the aqueous layer and extract it three times with 150-mL portions of cold diethyl ether.[2]

-

Combine the organic extracts and wash them sequentially with 200 mL of ice-cold saturated NaHCO₃ and 200 mL of brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate by rotary evaporation and vacuum drying to yield 11.6 g of (E,E)-farnesyl bromide as a light yellow oil.[2] The product is used in the next step without further purification.[2]

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound from farnesol, encompassing the key stages of the reaction, workup, and purification.

References

The Role of Farnesyl Bromide in the Investigation of Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation, a crucial post-translational modification, involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues within target proteins. This process is catalyzed by a class of enzymes known as prenyltransferases, including farnesyltransferase (FTase). The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their involvement in a multitude of signal transduction pathways that govern cell growth, differentiation, and proliferation. Dysregulation of protein prenylation is implicated in various diseases, most notably in cancer, where the oncogenic Ras proteins are prominent substrates of farnesylation.

Farnesyl bromide, a reactive alkyl halide derivative of farnesol, serves as a pivotal chemical tool for researchers studying protein prenylation. While not typically employed as a direct inhibitor in biological assays, its significance lies in its utility as a synthetic precursor for creating bespoke molecular probes and substrates. These synthetic molecules are instrumental in elucidating the mechanisms of farnesyltransferase, identifying novel substrates, and screening for potent inhibitors with therapeutic potential. This technical guide provides an in-depth overview of the role of this compound in the study of protein prenylation, complete with experimental protocols and data presented for the broader class of farnesyltransferase inhibitors.

This compound in the Synthesis of Research Tools

This compound is a valuable reagent for the chemical synthesis of farnesylated peptides and small molecules. The bromide is a good leaving group, facilitating nucleophilic substitution by the thiol group of cysteine residues in peptides or other molecules. This reaction mimics the physiological farnesylation process, allowing for the creation of specific probes to investigate enzyme-substrate interactions and the biological consequences of protein prenylation.

A key application of this compound is in the synthesis of S-farnesyl-L-cysteine methyl ester, a fundamental building block for constructing more complex farnesylated peptides. These synthetic peptides can be used as substrates in in vitro farnesyltransferase assays to characterize enzyme kinetics and to screen for inhibitors.

Quantitative Data on Farnesyltransferase Inhibitors

While specific inhibitory data for this compound is not prevalent in the literature, a vast number of farnesyltransferase inhibitors (FTIs) have been developed and characterized. The following table summarizes the inhibitory potency (IC50 values) of several well-studied FTIs against farnesyltransferase. This data is provided to give researchers a quantitative context for the potency of compounds that target this enzyme.

| Farnesyltransferase Inhibitor | IC50 (nM) | Target | Reference |

| Tipifarnib (R115777) | 0.86 | FTase | [1] |

| Lonafarnib (SCH66336) | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | FTase | [1] |

| FTI-2153 | 1.4 | FTase | [2] |

| L-778,123 | 2 | FPTase | [1] |

| BMS-214662 | 1.3 (H-Ras), 8.4 (K-Ras) | FTase | [2] |

| LB42708 | 0.8 (H-Ras), 1.2 (N-Ras), 2.0 (K-Ras4B) | FTase | [2] |

Experimental Protocols

Protocol 1: Synthesis of S-trans,trans-farnesyl-L-cysteine methyl ester using this compound

This protocol describes the chemical synthesis of a farnesylated cysteine derivative, a key building block for creating probes to study protein prenylation.[3]

Materials:

-

trans,trans-Farnesyl bromide

-

L-cysteine methyl ester hydrochloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Syringes

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve L-cysteine methyl ester hydrochloride in anhydrous DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add triethylamine to the solution to deprotonate the thiol group of the cysteine methyl ester. The amount of TEA should be stoichiometric to the L-cysteine methyl ester hydrochloride.

-

Slowly add trans,trans-farnesyl bromide to the reaction mixture with continuous stirring. The reaction is typically carried out at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, the product, S-trans,trans-farnesyl-L-cysteine methyl ester, can be purified from the reaction mixture using high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Farnesyltransferase Activity Assay

This protocol outlines a general method to measure the activity of farnesyltransferase in vitro, which can be adapted to use synthetically farnesylated peptides or to screen for inhibitors.[4][5][6][7]

Materials:

-

Recombinant human farnesyltransferase

-

[³H]-Farnesyl pyrophosphate (FPP) or a fluorescently labeled FPP analog

-

A peptide substrate with a C-terminal CAAX motif (e.g., a synthetic dansylated peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation counter or fluorescence plate reader

-

96-well plates

-

Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing the assay buffer, peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant farnesyltransferase to the mixture.

-

Add [³H]-FPP or the fluorescently labeled FPP analog to start the enzymatic reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Detect the incorporation of the farnesyl group into the peptide substrate. For [³H]-FPP, this can be done by capturing the peptide on a filter paper, washing away unincorporated [³H]-FPP, and measuring the radioactivity using a scintillation counter. For fluorescently labeled FPP, the fluorescence signal can be measured directly in the 96-well plate using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Cellular Protein Prenylation Assay (Mobility Shift Assay)

This protocol describes a method to assess the prenylation status of a specific protein in cultured cells, which is often affected by farnesyltransferase inhibitors. Inhibition of prenylation can lead to a change in the electrophoretic mobility of the target protein.[4]

Materials:

-

Cultured cells (e.g., a cell line overexpressing a farnesylated protein like H-Ras)

-

Farnesyltransferase inhibitor (FTI)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein electrophoresis equipment (SDS-PAGE)

-

Western blotting equipment

-

Primary antibody specific to the protein of interest

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the FTI for a specific duration (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).

-

Lyse the cells using a suitable lysis buffer and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated proteins often migrate slower than their prenylated counterparts.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) for Western blotting.

-

Probe the membrane with a primary antibody that specifically recognizes the target protein.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Compare the mobility of the protein from FTI-treated cells to the control. A shift to a higher molecular weight indicates an accumulation of the unprenylated form of the protein.

Signaling Pathways and Experimental Workflows

This compound in the Synthesis of a Farnesylated Peptide Probe

Caption: Workflow for synthesizing a farnesylated peptide using this compound.

Experimental Workflow for In Vitro Farnesyltransferase Inhibition Assay```dot

Caption: The Ras-Raf-MEK-ERK signaling cascade and the role of farnesylation.

Rho GTPase Signaling Pathway

Caption: Overview of the Rho GTPase signaling pathway.

Conclusion

This compound is an indispensable tool in the field of protein prenylation research. Its primary role as a synthetic precursor enables the creation of tailored molecular probes and substrates that are critical for dissecting the intricate mechanisms of farnesyltransferase and the broader biological implications of protein prenylation. While not a direct inhibitor, the insights gained from using this compound-derived tools have been instrumental in the development of potent and specific farnesyltransferase inhibitors with significant therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate this vital cellular process and its role in health and disease.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

Farnesyl Bromide: A Keystone Precursor for Isoprenoid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl bromide, a 15-carbon isoprenoid derivative, serves as a critical and versatile precursor in the chemical synthesis of a vast array of isoprenoids, a class of natural products exhibiting immense structural and functional diversity. Its utility extends from the assembly of higher-order terpenes and steroids to the synthesis of probes for studying fundamental biological processes like protein prenylation. This technical guide provides a comprehensive overview of the role of this compound in isoprenoid synthesis, detailing key reactions, experimental protocols, and quantitative data to support researchers in their scientific endeavors.

Isoprenoids are ubiquitous in nature, playing vital roles in cellular metabolism, signaling, and structure. They are constructed from five-carbon isoprene (B109036) units, and farnesyl pyrophosphate (FPP) is a central intermediate in their biosynthesis.[1] this compound emerges as a synthetically accessible and reactive analogue of FPP, enabling chemists to mimic and investigate biosynthetic pathways in the laboratory.

Synthesis of this compound

The most common and direct route to this compound is through the bromination of its corresponding alcohol, (E,E)-farnesol. This conversion aims to substitute the hydroxyl group with a bromine atom while preserving the stereochemistry of the double bonds.[2]

Experimental Protocol: Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol

A detailed procedure for this conversion is provided by Organic Syntheses.[3] The protocol involves the reaction of (E,E)-farnesol with methanesulfonyl chloride and triethylamine (B128534), followed by displacement with lithium bromide.

Materials:

-

(E,E)-Farnesol

-

Tetrahydrofuran (THF), anhydrous

-

Methanesulfonyl chloride

-

Triethylamine

-

Lithium bromide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of (E,E)-farnesol in anhydrous THF is cooled to -45 °C in a dry ice/acetonitrile bath.[3]

-

Methanesulfonyl chloride is added dropwise via syringe over 5 minutes, followed by the addition of triethylamine over 5 minutes, leading to the precipitation of a white solid.[3]

-

The resulting suspension is stirred at -45 °C for 45 minutes.[3]

-

A solution of lithium bromide in THF is then added via cannula transfer.[3]

-

The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.[3]

-

The reaction is quenched with ice water, and the aqueous layer is extracted with cold diethyl ether.[3]

-

The combined organic extracts are washed sequentially with ice-cold saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (E,E)-farnesyl bromide as a light yellow oil.[3]

Note: this compound is prone to decomposition and should be used immediately or stored at low temperatures (-20 °C) for no longer than one day.[3]

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Material | (E,E)-Farnesol (10.0 g, 45.0 mmol) | [3] |

| Product | (E,E)-Farnesyl bromide (11.6 g) | [3] |

| Yield | Quantitative (used without further purification) | [3] |

| Spectroscopic Data (1H NMR, 500 MHz, CDCl3) | δ: 1.61 (br s, 6H), 1.69 (s, 3H), 1.74 (s, 3H), 1.97–2.13 (m, 8H), 4.03 (d, J = 8.3 Hz, 2H), 5.08–5.11 (m, 2H), 5.54 (br t, J = 8.3 Hz, 1H) | [3] |

| Spectroscopic Data (13C NMR, 100 MHz, CDCl3) | δ: 16.2, 16.3, 17.9, 25.9, 26.3, 26.9, 30.0, 39.7, 39.9, 120.7, 123.6, 124.5, 131.6, 135.8, 143.8 | [3] |

This compound in Isoprenoid Chain Elongation

A primary application of this compound is in the extension of the isoprenoid chain, serving as a building block for higher terpenes.

Synthesis of (E,E,E)-Geranylgeraniol

This compound can be used to synthesize the C20 isoprenoid, (E,E,E)-geranylgeraniol, through a five-step sequence that involves an acetoacetate (B1235776) dianion alkylation-enol phosphate (B84403) coupling method.[3]

Caption: Synthetic pathway from (E,E)-Farnesol to (E,E,E)-Geranylgeraniol.

Experimental Protocol: Isoprenoid Chain Extension

The synthesis begins with the conversion of (E,E)-farnesol to this compound as described previously. The this compound is then reacted with the dianion of ethyl acetoacetate.[3]

Procedure (Alkylation Step):

-

Sodium hydride is used to generate the sodium enolate of ethyl acetoacetate in THF at 0 °C.[3]

-

n-Butyllithium is then added to form the acetoacetate dianion.[3]

-

A solution of this compound in THF is added to the dianion solution at 0 °C.[3]

-

The reaction is stirred and then quenched with aqueous HCl.[3]

-

The product, a β-keto ester, is extracted with diethyl ether and purified.[3]

This β-keto ester is then converted in subsequent steps to geranylgeraniol.[3]

Quantitative Data for Geranylgeraniol Synthesis

| Step | Product | Overall Yield from Farnesol | Purity (GC analysis) | Reference |

| 5-step sequence | (E,E,E)-Geranylgeraniol | 53–61% | 96% | [3] |

| Alkylation | β-Keto ester | 78–81% | - | [3] |

Head-to-Head Coupling: Synthesis of Squalene

This compound is a key starting material for the synthesis of squalene, a C30 triterpene and the biological precursor to all steroids.[1] This is achieved through a reductive head-to-head coupling of two this compound molecules.

A highly efficient reductive coupling reagent for this transformation is chlorotris(triphenylphosphine)cobalt(I).[4][5]

Experimental Protocol: Synthesis of Squalene

Procedure:

-

The tri-triphenylphosphine cobalt chloride reagent is freshly prepared.[5]

-

This compound is reacted with the coupling reagent.[5]

-

The reaction is carried out at room temperature with efficient stirring.[5]

Quantitative Data for Squalene Synthesis

| Parameter | Value | Reference |

| Yield of Squalene | 45.6% | [5] |

| Reaction Time | 4 hours | [5] |

| Coupling Agent | Extra 10% of tri-triphenylphosphine cobalt chloride | [5] |

Synthesis of Phenolic Isoprenoids: Grifolin (B191361) and Neogrifolin

This compound is also utilized in the total synthesis of biologically active phenolic isoprenoids like grifolin and neogrifolin. The synthesis involves the allylation of a β-ketoester with this compound.[4]

Quantitative Data for Grifolin and Neogrifolin Intermediate Synthesis

| Product | Overall Yield from Ethyl Acetoacetate | Reference |

| 2-Farnesyl-5-methyl-cyclohexane-1,3-dione | 43% | [4] |

| 6-Farnesyl-5-methyl-cyclohexane-1,3-dione | 40% | [4] |

This compound in the Study of Protein Prenylation

Protein prenylation is a crucial post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue of a protein, a process catalyzed by enzymes like farnesyltransferase (FTase).[1][2] This modification is vital for anchoring proteins to cell membranes and mediating protein-protein interactions.[2] this compound is an invaluable tool for studying this process.[1]

Caption: Use of this compound to synthesize tools for studying protein prenylation.

By reacting this compound with cysteine derivatives, researchers can synthesize farnesylated amino acids and peptides.[2][6] These synthetic molecules serve as crucial probes and substrates to investigate the mechanisms of prenylation, the enzymes involved, and the downstream processing of prenylated proteins.[2]

Experimental Protocol: Synthesis of S-trans,trans-Farnesyl-L-cysteine Methyl Ester

Procedure:

-

This compound is reacted with L-cysteine methyl ester hydrochloride in the presence of a base, such as triethylamine.[2]

-

The base neutralizes the hydrochloride salt, facilitating the nucleophilic attack of the cysteine thiol on the this compound.[2]

-

The resulting S-trans, trans-farnesyl-L-cysteine methyl ester can be purified by HPLC.[6]

This compound as a Precursor for Biosynthesis Inhibitors

The isoprenoid biosynthetic pathway is a target for various drugs. This compound is used in the synthesis of inhibitors for key enzymes in this pathway, such as farnesyl pyrophosphate synthase (FPPS). For instance, bisphosphonates, a class of drugs used to treat bone disorders, can be functionalized with farnesyl groups to enhance their inhibitory activity. This is achieved through the alkylation of a bisphosphonate with this compound using a base like sodium hydride.[7][8]

Caption: Synthesis of a farnesyl-bisphosphonate inhibitor using this compound.

Conclusion

This compound stands out as a cornerstone reagent in the field of isoprenoid chemistry. Its ability to act as a synthetic equivalent of the biochemically crucial farnesyl pyrophosphate provides chemists with a powerful tool to construct complex natural products, probe intricate biological pathways, and develop novel therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors, paving the way for new discoveries and innovations.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. trans,trans-Farnesyl bromide | 28290-41-7 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical approaches to inhibitors of isoprenoid biosynthesis: targeting farnesyl and geranylgeranyl pyrophosphate synthases - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28316K [pubs.rsc.org]

The Pivotal Role of Farnesyl Compounds in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl compounds, a class of isoprenoids, are integral to a multitude of cellular signaling pathways. Their significance stems from their role as precursors for essential molecules and as post-translational modifiers of key signaling proteins. This technical guide provides an in-depth exploration of the biological activities of farnesyl compounds, with a focus on their impact on cell signaling. We delve into the mechanisms of protein farnesylation, the therapeutic implications of its inhibition, the direct signaling functions of farnesyl pyrophosphate, and the interaction of farnesyl derivatives with nuclear receptors. This document consolidates quantitative data on compound activities, details key experimental methodologies, and provides visual representations of the discussed signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug discovery.

Protein Farnesylation and its Inhibition in Signal Transduction

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal CAAX motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in critical signaling pathways, most notably the Ras superfamily of small GTPases, which are pivotal in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways, often due to mutations in Ras proteins, is a hallmark of many cancers, making FTase a compelling therapeutic target.

Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block the action of FTase, thereby preventing the farnesylation and subsequent membrane association of its substrate proteins. This inhibition can disrupt oncogenic signaling and lead to cell cycle arrest or apoptosis in cancer cells.

The Ras Signaling Pathway

The Ras proteins (H-Ras, K-Ras, and N-Ras) are central to cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. Farnesylation is a critical first step for anchoring Ras to the plasma membrane, a prerequisite for its activation and downstream signaling through pathways like the Raf-MEK-ERK cascade, which controls gene expression related to cell growth and division.[1] FTIs were initially developed to inhibit the farnesylation of Ras, thereby preventing its localization to the cell membrane and abrogating its oncogenic activity.[2]

The Rho Signaling Pathway

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. While many Rho proteins are geranylgeranylated, RhoB is unique in that it can be both farnesylated and geranylgeranylated.[3] FTIs can alter the balance of these modifications on RhoB, leading to an increase in the geranylgeranylated form. This shift has been shown to inhibit cell growth and promote apoptosis, suggesting that the anti-tumor effects of FTIs are not solely dependent on Ras inhibition.[4]

Quantitative Activity of Farnesyltransferase Inhibitors

The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme. Below is a summary of reported IC50 values for two clinically investigated FTIs, Tipifarnib and Lonafarnib.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Tipifarnib | Farnesyltransferase | Enzymatic Assay | 0.45–0.57 | [2] |

| Lonafarnib | Farnesyltransferase | Enzymatic Assay | 4.9–7.8 | [2] |

| Tipifarnib | KRAS Prenylation | In Vitro | 7.9 | [5] |

| Tipifarnib | DNR Efflux | Cellular Assay | < 500 | [6] |

Farnesyl Pyrophosphate (FPP) as a Signaling Molecule

Beyond its role as a substrate for FTase, farnesyl pyrophosphate (FPP) has been identified as a signaling molecule in its own right. FPP can act as a "danger signal" when released from cells, triggering inflammatory responses and cell death.

FPP-Mediated TRPM2 Activation

Extracellular FPP can activate the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable ion channel.[7] Activation of TRPM2 leads to an influx of calcium ions, which can trigger various downstream signaling cascades, including those leading to inflammation and apoptosis. This pathway is implicated in conditions such as ischemic injury.[7]

Farnesyl Compounds and Nuclear Receptors

Certain farnesyl compounds, such as farnesol (B120207) and its metabolites, can act as ligands for nuclear receptors, a class of transcription factors that regulate gene expression in response to small molecule binding. This interaction provides a direct link between isoprenoid metabolism and the control of gene transcription.

Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Farnesol and its metabolites have been identified as activators of FXR.[8][9] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.

Other Nuclear Receptors

Farnesol has also been shown to interact with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and the Thyroid Hormone Receptor (THR).[9][10] For instance, farnesol can induce the expression of THRβ1 but may inhibit its signaling activity.[10] These interactions highlight the broad influence of farnesyl compounds on cellular metabolism and gene regulation.

Experimental Protocols

Farnesyltransferase Activity Assay (Fluorimetric)

This assay measures the activity of FTase by detecting the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader (λex = 340 nm, λem = 520-550 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, FTase enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the dansylated peptide substrate and FPP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or placing on ice).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12][13]

Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift Assay)

This method assesses the inhibition of protein farnesylation in cells by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2, a common biomarker for FTI activity. Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel than its farnesylated counterpart.

Materials:

-

Cell culture reagents

-

Test compounds (FTIs)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against HDJ-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of the FTI for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against HDJ-2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. The appearance of a slower-migrating band for HDJ-2 indicates inhibition of farnesylation.[14]

Conclusion

Farnesyl compounds are at the crossroads of major cellular signaling networks. Their inhibition through FTIs has shown therapeutic promise, particularly in oncology, by targeting key oncogenic drivers like Ras and Rho. Furthermore, the emerging roles of FPP as a direct signaling molecule and farnesyl derivatives as modulators of nuclear receptors are expanding our understanding of their biological significance. The experimental protocols and data presented in this guide offer a foundational resource for the continued investigation and therapeutic exploitation of farnesyl compound-mediated cell signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biochemical, and cellular evaluation of farnesyl monophosphate prodrugs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a nuclear receptor that is activated by farnesol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesol induces thyroid hormone receptor (THR) beta1 but inhibits THR-mediated signaling in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Farnesyl Moiety: A Historical and Technical Guide to Protein Farnesylation

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesylation, a crucial post-translational modification, plays a pivotal role in regulating the function and subcellular localization of a multitude of proteins essential for cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of protein farnesylation, from the foundational studies on cholesterol metabolism to the development of targeted anticancer therapeutics. We delve into the intricate biochemistry of the farnesylation process, detailing the key enzymes and recognition motifs. Furthermore, this document serves as a practical resource by providing detailed experimental protocols for the identification and characterization of farnesylated proteins and the enzymes that modify them. Quantitative data on enzyme kinetics and inhibitor potencies are summarized in structured tables for easy reference. Finally, key signaling pathways and experimental workflows are visualized through meticulously crafted diagrams to facilitate a deeper understanding of this critical cellular process.

A Journey of Discovery: The History of Protein Farnesylation

The story of protein farnesylation is intertwined with fundamental discoveries in cell biology and biochemistry. Here, we present a chronological account of the key milestones that unveiled this essential post-translational modification.

Early 1970s: Unraveling Cholesterol Metabolism

The groundwork for understanding protein farnesylation was laid by the seminal work of Michael S. Brown and Joseph L. Goldstein on the regulation of cholesterol metabolism. Their research, which earned them the Nobel Prize in Physiology or Medicine in 1985, elucidated the biosynthetic pathway of isoprenoids, including farnesyl pyrophosphate (FPP), the lipid donor for farnesylation.[1][2][3][4][5] Their discoveries were pivotal in understanding how cells synthesize the farnesyl moiety.

Late 1970s - Early 1980s: The Dawn of Protein Lipidation

The concept of proteins being modified by lipids began to emerge during this period. The pioneering work of John Glomset and his colleagues was instrumental in establishing that proteins could be covalently modified by lipids, setting the stage for the discovery of specific types of lipidation like farnesylation.

Mid-1980s: The Ras Connection and the CaaX Box

A significant breakthrough came with the study of Ras proteins, a family of small GTPases frequently mutated in human cancers. Researchers observed that for Ras to function and localize to the plasma membrane, it required a post-translational modification.[6][7][8] This modification was identified as the attachment of a farnesyl group. Concurrently, the "CaaX box" emerged as the key recognition motif at the C-terminus of proteins destined for farnesylation, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid.[9][10][11][12]

Late 1980s - Early 1990s: Identification and Characterization of Farnesyltransferase

The enzyme responsible for catalyzing the farnesylation reaction, protein farnesyltransferase (FTase), was identified and purified. This heterodimeric enzyme, composed of α and β subunits, was shown to specifically recognize the CaaX motif and transfer a farnesyl group from FPP to the cysteine residue.

Mid-1990s to Present: Structural Insights and Therapeutic Targeting

The three-dimensional crystal structure of farnesyltransferase was solved, providing invaluable insights into its catalytic mechanism and substrate specificity.[13][14][15][16] This structural information fueled the rational design and development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer agents.[17][18][19][20][21] While initial clinical trials of FTIs had mixed results, they paved the way for a deeper understanding of the complexities of Ras signaling and the roles of other farnesylated proteins in cellular processes.[17][20]

The Biochemistry of Protein Farnesylation

Protein farnesylation is a multi-step process that ensures the proper localization and function of target proteins.

The CaaX Motif: The canonical recognition sequence for farnesylation is the C-terminal CaaX box. The identity of the 'X' residue determines whether a protein is a substrate for farnesyltransferase or the related enzyme geranylgeranyltransferase I. For farnesylation, 'X' is typically serine, methionine, glutamine, or alanine.[9][10]

The Enzyme: Farnesyltransferase (FTase): FTase is a zinc-dependent metalloenzyme composed of an α and a β subunit. The active site is located at the interface of the two subunits and binds both FPP and the CaaX-containing protein substrate.

The Process:

-

Recognition: FTase recognizes and binds to the CaaX motif of a newly synthesized protein.

-

Farnesylation: The enzyme catalyzes the transfer of the 15-carbon farnesyl group from FPP to the cysteine residue of the CaaX box via a stable thioether linkage.[22]

-

Proteolytic Cleavage: Following farnesylation, the '-aaX' tripeptide is cleaved by a specific protease, RCE1 (Ras-converting enzyme 1).[7]

-

Carboxyl Methylation: The newly exposed farnesylcysteine is then carboxylated by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT).[7]

These modifications increase the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes, particularly the plasma membrane and the endoplasmic reticulum.

Quantitative Data

Table 1: Kinetic Parameters for Rat Farnesyltransferase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Farnesyl Pyrophosphate (FPP) | 0.05 | - | - | |

| Peptide (Dansyl-GCVLS) | 0.2 | 0.03 | 1.5 x 10⁵ | |

| Ras-CVLS | 0.1 | 0.04 | 4.0 x 10⁵ |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: IC50 Values for Selected Farnesyltransferase Inhibitors

| Inhibitor | Target Cell Line | IC50 (nM) | Reference |

| Tipifarnib (R115777) | H-Ras transformed NIH 3T3 | 0.6 | |

| Lonafarnib (SCH66336) | K-Ras transformed NIH 3T3 | 1.9 | |

| FTI-277 | Ras-dependent tumor cells | 10 |

IC50 values are highly dependent on the cell line and assay conditions used.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay

This protocol describes a common method for measuring the activity of FTase in vitro using a fluorescently labeled peptide substrate.[23][24][25][26]

Materials:

-

Purified farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of FTase, and the dansylated peptide substrate in the wells of a 96-well plate.

-

Initiate the reaction by adding FPP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.

-

The increase in fluorescence corresponds to the amount of farnesylated peptide produced and can be used to calculate the enzyme activity.

Detection of Protein Farnesylation in Cells by Western Blotting

This method relies on the fact that farnesylated proteins migrate faster on SDS-PAGE gels than their non-farnesylated counterparts.[27]

Materials:

-

Cell culture reagents

-

Farnesyltransferase inhibitor (FTI) (optional, as a control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired confluency. If using an FTI, treat the cells with the inhibitor for an appropriate time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. A shift in the molecular weight (a slower migrating band) in FTI-treated cells compared to untreated cells indicates the presence of the non-farnesylated form of the protein.

Metabolic Labeling of Farnesylated Proteins

This technique uses a modified isoprenoid analog that can be detected after its incorporation into proteins.[28][29]

Materials:

-

Cell culture reagents

-

Azido- or alkyne-functionalized farnesyl pyrophosphate analog

-

Click chemistry reagents (e.g., biotin-alkyne or biotin-azide and the appropriate catalyst)

-

Streptavidin-conjugated beads or fluorescent probes

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells in the presence of the functionalized FPP analog.

-

Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the incorporated analog.

-

The tagged proteins can then be enriched using streptavidin beads for identification by mass spectrometry or visualized by Western blotting with a streptavidin-HRP conjugate.[22][30][31][32][33]

Visualizing the Pathways

The Protein Farnesylation Pathway

Caption: The protein farnesylation pathway, from FPP synthesis to membrane localization.

The Ras Signaling Cascade

Caption: A simplified diagram of the Ras signaling pathway initiated at the plasma membrane.

Experimental Workflow for Farnesyltransferase Inhibitor Screening

References

- 1. nobelprize.org [nobelprize.org]

- 2. swmedical.org [swmedical.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Joseph L. Goldstein - Wikipedia [en.wikipedia.org]

- 5. laskerfoundation.org [laskerfoundation.org]

- 6. 40 Years of RAS—A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAAX-box protein, prenylation process and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAAX-box protein maturation | SGD [yeastgenome.org]

- 13. Protein farnesyltransferase: structure and implications for substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics | Semantic Scholar [semanticscholar.org]

- 17. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 19. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. The development of protein farnesyltransferase inhibitors as signaling-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bioassaysys.com [bioassaysys.com]

- 24. bioassaysys.com [bioassaysys.com]

- 25. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 32. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase [mdpi.com]

Farnesyl Bromide: A Technical Guide to its Application as an Alkylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl bromide, a 15-carbon isoprenoid derivative, serves as a pivotal alkylating agent in organic synthesis and chemical biology. Its utility lies in the introduction of the lipophilic farnesyl moiety onto a variety of nucleophilic substrates, a transformation of significant interest in medicinal chemistry and the study of protein prenylation. This technical guide provides an in-depth overview of this compound's properties, synthesis, and its application in the alkylation of phenols, amines, and thiols. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate its effective use in a research and development setting.

Introduction

This compound ((2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene) is a valuable reagent for the covalent attachment of a farnesyl group to various molecules. This process, known as farnesylation, is a naturally occurring post-translational modification essential for the function of numerous proteins involved in cellular signaling.[1][2] The farnesyl group enhances protein hydrophobicity, facilitating membrane association crucial for their biological activity.[2] A notable example is the Ras family of small GTPases, which require farnesylation for their role in cell proliferation and survival signaling pathways.[3] Dysregulation of these pathways is a hallmark of many cancers, making the study of farnesylation and the use of farnesyl analogues subjects of intense research.[4]

In organic chemistry, this compound provides a direct method to mimic this biological process, enabling the synthesis of farnesylated natural products, modified peptides for biochemical studies, and probes to investigate enzymatic mechanisms.[5] This guide will detail the practical aspects of using this compound as an alkylating agent.

Properties of this compound

This compound is a pale yellow, oily liquid that is sensitive to decomposition and should be stored at low temperatures.[6] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅Br | [7] |

| Molecular Weight | 285.26 g/mol | [7] |

| Boiling Point | 100-110 °C at 15 mmHg | |

| Density | 1.052 g/mL at 25 °C | |

| Refractive Index | n20/D 1.509 | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

This compound is typically synthesized from its corresponding alcohol, (E,E)-farnesol. A common and effective method involves the use of methanesulfonyl chloride and lithium bromide in the presence of a base.

Experimental Protocol: Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol[7]

-

Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet is charged with (E,E)-farnesol (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: The solution is cooled to between -45 °C and -47 °C using a dry ice/acetonitrile (B52724) bath.

-

Addition of Reagents: Methanesulfonyl chloride (1.3 eq) is added dropwise via syringe over 5 minutes, followed by the dropwise addition of triethylamine (B128534) (2.0 eq) over 5 minutes. A white precipitate will form.

-

Stirring: The resulting suspension is stirred at -45 °C to -47 °C for 45 minutes.

-

Addition of Lithium Bromide: A solution of lithium bromide (4.0 eq) in THF, prepared at room temperature in a separate flask, is added via cannula over 5 minutes.

-

Warming and Reaction: The cooling bath is removed, and the suspension is allowed to warm to 0 °C in an ice bath and stirred for 1 hour.

-

Workup: The reaction mixture is poured into ice water. The aqueous layer is separated and extracted three times with cold diethyl ether.

-

Washing and Drying: The combined organic extracts are washed sequentially with ice-cold saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Concentration: The solvent is removed by rotary evaporation and vacuum drying to yield (E,E)-farnesyl bromide as a light yellow oil, which is often used without further purification.

This compound as an Alkylating Agent

This compound is a potent electrophile that readily participates in Sₙ2 reactions with a variety of nucleophiles. The following sections detail its use in the alkylation of phenols, amines, and thiols.

O-Alkylation of Phenols

The hydroxyl group of phenols can be alkylated with this compound to form aryl farnesyl ethers. This reaction is often employed in the synthesis of natural products, such as umbelliprenin.